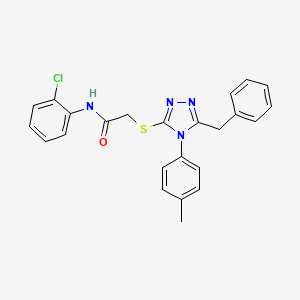
HIV-1 inhibitor-46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-46 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By targeting this enzyme, this compound prevents the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles. This compound is part of a broader class of HIV-1 protease inhibitors that have been instrumental in the treatment of HIV/AIDS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-46 typically involves the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The synthetic route includes multiple steps, such as the formation of key intermediates through nucleophilic substitution reactions and the final coupling of these intermediates under specific conditions to yield the desired inhibitor. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger volumes. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to produce the compound in bulk while maintaining its efficacy and safety.
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-46 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties. These derivatives are often tested for their efficacy and safety in inhibiting HIV-1 protease.
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-46 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of protease inhibitors and their interactions with enzymes.
Biology: The compound is employed in research to understand the life cycle of HIV and the role of protease in viral replication.
Medicine: this compound is a potential therapeutic agent in the treatment of HIV/AIDS, particularly in cases where resistance to other protease inhibitors has developed.
Industry: The compound is used in the development of new antiretroviral drugs and in the formulation of combination therapies for HIV/AIDS.
Wirkmechanismus
HIV-1 inhibitor-46 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins . This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the active site residues of the protease, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to HIV-1 inhibitor-46 include other HIV-1 protease inhibitors such as saquinavir, lopinavir, ritonavir, amprenavir, fosamprenavir, atazanavir, nelfinavir, darunavir, tipranavir, and indinavir .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for stronger binding affinity and greater efficacy against drug-resistant strains of HIV-1. Additionally, the compound’s ability to maintain its inhibitory activity in the presence of mutations in the protease enzyme makes it a valuable addition to the arsenal of antiretroviral drugs.
Eigenschaften
Molekularformel |
C24H21ClN4OS |
|---|---|
Molekulargewicht |
449.0 g/mol |
IUPAC-Name |
2-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-11-13-19(14-12-17)29-22(15-18-7-3-2-4-8-18)27-28-24(29)31-16-23(30)26-21-10-6-5-9-20(21)25/h2-14H,15-16H2,1H3,(H,26,30) |
InChI-Schlüssel |
PSKQVPLMVPZZPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)



![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)

